![molecular formula C19H16F3N3OS B2900927 N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide CAS No. 886898-79-9](/img/structure/B2900927.png)
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.41. The purity is usually 95%.
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Biological Activity
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including data from various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide core with a trifluoromethyl group and an imidazole-thioether linkage, which are critical for its biological properties. The molecular formula is C22H23N3O3S, and it possesses a molecular weight of 409.5 g/mol. The unique structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. A study reported minimum inhibitory concentrations (MICs) for various derivatives against both Gram-positive and Gram-negative bacteria. For instance:
Compound | MIC (µM) | Target Organism |
---|---|---|
N1 | 1.27 | Staphylococcus aureus |
N8 | 1.43 | Escherichia coli |
N22 | 2.60 | Klebsiella pneumoniae |
These findings suggest that the compound may be effective against a range of microbial pathogens, potentially serving as a lead for new antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating significant potency:
Cell Line | IC50 (µM) | Reference Drug (5-FU) IC50 (µM) |
---|---|---|
HCT116 | 4.53 | 9.99 |
MCF7 | 5.85 | 9.99 |
These results highlight the compound's efficacy, surpassing that of established chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways.
- Cell Cycle Interference : It may disrupt the cell cycle in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and its analogs:
- A study synthesized various benzamide derivatives containing thioether linkages and assessed their antimicrobial and anticancer activities, revealing promising results for compounds similar to this compound .
- Another investigation focused on structure–activity relationships (SAR), identifying key substituents that enhance biological activity against cancer cells .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
C23H25N3O4S
with a molecular weight of approximately 439.5 g/mol. Its structure features an imidazole ring, a trifluoromethyl group, and a thioether linkage, which contribute to its unique properties and biological activities.
Anticancer Activity
Research has demonstrated that N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The thioether moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Potential in Treating Infectious Diseases
Given its antimicrobial properties, this compound is being investigated for use in treating infectious diseases. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antibiotic agent.
Role in Cancer Therapy
The compound's ability to target cancer cells selectively positions it as a potential lead compound for developing novel anticancer therapies. Ongoing research aims to optimize its pharmacokinetic properties and reduce toxicity while enhancing its therapeutic index .
Case Studies and Research Findings
Several case studies have been documented that illustrate the compound's applications:
- Study on Anticancer Efficacy : A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
- Antimicrobial Testing : In another study focusing on antimicrobial efficacy, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as an alternative treatment for resistant infections .
Properties
IUPAC Name |
N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)15-8-4-7-14(11-15)17(26)23-9-10-27-18-24-12-16(25-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSAYYCDLGHFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.